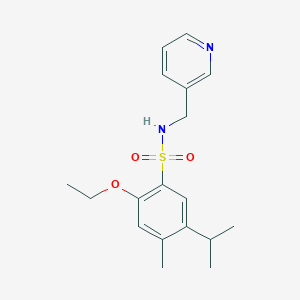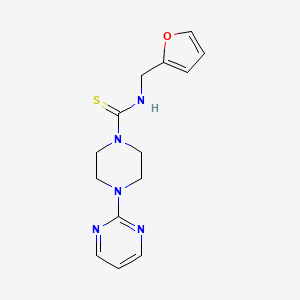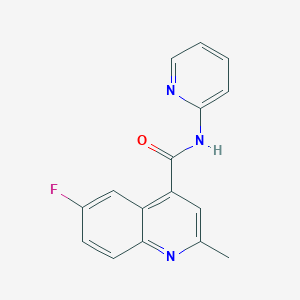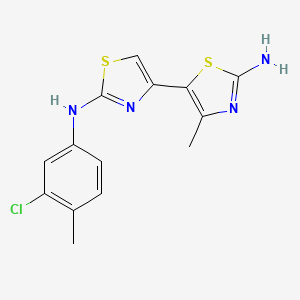
2-(2-phenyl-1H-benzimidazol-5-yl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-phenyl-1H-benzimidazol-5-yl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PIQ-79 and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of PIQ-79 involves the inhibition of the enzyme phosphoinositide 3-kinase (PI3K). PI3K is a key enzyme involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of PI3K by PIQ-79 leads to the activation of apoptotic pathways, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that PIQ-79 has minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. Furthermore, PIQ-79 has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of PIQ-79 is its high potency against cancer cells, making it effective at low concentrations. However, one of the limitations of PIQ-79 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of PIQ-79. One area of research could focus on the development of more effective methods for the synthesis and purification of PIQ-79. Additionally, further studies could investigate the potential of PIQ-79 for combination therapy with other anti-cancer agents. Furthermore, the potential applications of PIQ-79 in the treatment of other diseases, such as inflammatory and neurological disorders, could also be explored.
Synthesemethoden
The synthesis of PIQ-79 involves the reaction of 2-phenyl-1H-benzimidazole-5-carboxylic acid with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The resulting compound is then subjected to a series of purification steps to obtain pure PIQ-79.
Wissenschaftliche Forschungsanwendungen
PIQ-79 has been extensively studied for its potential applications in cancer therapy. Studies have shown that PIQ-79 has potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. Furthermore, PIQ-79 has also been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
2-(2-phenyl-3H-benzimidazol-5-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2/c25-20-15-8-4-5-9-16(15)21(26)24(20)14-10-11-17-18(12-14)23-19(22-17)13-6-2-1-3-7-13/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICKCPDYLKOIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenyl-3H-benzimidazol-5-yl)isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5715290.png)
![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)

![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)


![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)


![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)

![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5715372.png)
